N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-14-5-2-12(3-6-14)11-20-17(23)13-4-7-15-16(10-13)21-19-22(18(15)24)8-9-26-19/h2-7,10H,8-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERMLGPGDBDNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to yield the thiazoloquinazoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Steps
The synthesis of this compound involves multi-step solid-phase and solution-phase methodologies, as outlined below:
Carboxamide Functionalization
The 8-carboxamide group is introduced via:
-
Acylation : Coupling 4-methoxybenzylamine with the activated carboxylic acid intermediate (e.g., using HATU or DIC) .
-
Purification : Target compounds are isolated via precipitation with diethyl ether or HPLC, achieving >95% purity .
Dimerization Under UV Light
Exposure to UV light induces dimerization via a [2+2] cycloaddition mechanism, forming a bridinked structure:
-
Evidence : LCMS and NMR analysis reveal dimer peaks (e.g., m/z = 759 for the dimer of 15d ) .
-
Structural Confirmation :
-
Mitigation : Stability is maintained in the dark, with no dimerization observed under non-UV conditions .
Competitive Cyclization Pathways
During synthesis, competing reactions include:
-
2-Thioxoquinazoline-4-one Formation : Suppressed by using toluene as the solvent .
-
N-Alkylation Side Products : Observed during S-alkylation with benzyl bromide if base or heat is applied .
Thiazole Ring Reactivity
-
Electrophilic Substitution : The thiazole sulfur participates in alkylation reactions (e.g., with bromoketones) .
-
Nucleophilic Attack : The nitrogen in the thiazole ring reacts with electrophiles under acidic conditions .
Carboxamide Group
-
Hydrolysis : Stable under basic conditions but susceptible to acidic hydrolysis at elevated temperatures.
-
Cross-Coupling : The aryl group (4-methoxybenzyl) enables Suzuki-Miyaura couplings, though specific examples are not documented.
Catalytic and Solvent Effects
-
DABCO Catalysis : Accelerates Michael-type additions in thiazole ring formation (e.g., 10 mol% DABCO in ethanol yields >80% product) .
-
Solvent Optimization :
Comparative Reaction Efficiency
Degradation Pathways
Scientific Research Applications
N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
The structural and functional attributes of N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide are contextualized below through comparison with related heterocyclic compounds.
Structural Comparisons
Core Heterocycle and Substituents
Key Observations
Heterocyclic Core: The thiazoloquinazoline core distinguishes the target compound from thienopyridine (VU0152100) and pyridazinone derivatives. The sulfur atom in the thiazole ring may confer unique electronic and steric properties compared to thiophene (VU0152100) or pyridazinone systems . Imidazoquinazolines () share the quinazoline moiety but differ in fused ring position (imidazo[4,5-g] vs.
Substituent Effects: The 4-methoxybenzyl group is a common motif in VU0152100 and pyridazinone derivatives (), suggesting its role in enhancing lipophilicity or receptor binding. In FPR2 agonists, this group contributes to ligand specificity . The carboxamide at position 8 (target compound) parallels the carboxamide in VU0152100, likely improving solubility and hydrogen-bonding capacity compared to ester or alkyl substituents .
Pharmacological and Functional Insights
- FPR2 Agonists: Pyridazinone derivatives with 4-methoxybenzyl groups () activate formyl peptide receptors (FPR2), inducing calcium mobilization and chemotaxis in neutrophils. The target compound’s quinazoline core may offer a larger aromatic surface for receptor interaction, though its activity remains unconfirmed .
- In contrast, the target’s thiazoloquinazoline may exhibit slower metabolic clearance due to increased ring complexity .
- Synthetic Accessibility : Imidazoquinazolines () are synthesized via condensation of aldehydes with amines, a method adaptable to the target compound’s synthesis. However, thiazole ring formation may require specialized reagents (e.g., Lawesson’s reagent) .
Physicochemical Properties
- Planarity: The fused quinazoline core enhances aromaticity, which may improve stacking interactions with biological targets compared to non-fused systems like pyridazinones.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide, and how can reaction conditions be optimized?
- Methodology : Begin with a multi-step synthesis involving cyclocondensation of thiazole and quinazoline precursors. Key steps include:
- Use of coupling agents (e.g., EDCI or DCC) for amide bond formation between the thiazoloquinazoline core and the 4-methoxybenzyl group.
- Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C improve yield .
- Catalytic bases (e.g., triethylamine) to neutralize acidic byproducts.
- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane .
Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
- IR Analysis : Identify characteristic absorption bands:
- C=O stretch at ~1680–1720 cm⁻¹ (quinazolinone and carboxamide).
- C-O-C (methoxy group) at ~1250 cm⁻¹ .
- NMR Analysis :
- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and thiazole protons (δ 4.5–5.5 ppm).
- ¹³C NMR : Carboxamide carbonyl (δ ~165 ppm), quinazolinone carbonyl (δ ~170 ppm) .
Q. What safety protocols are essential for handling this compound in the lab?
- Precautions :
- Avoid inhalation/contact; use PPE (gloves, lab coat, goggles).
- Store in a cool, dry place away from ignition sources (P210) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic refinement using SHELX software resolve ambiguities in the compound’s crystal structure?
- Methodology :
- Collect high-resolution X-ray diffraction data (λ = 1.5418 Å).
- Use SHELXL for refinement: Apply restraints for disordered moieties (e.g., methoxy groups) and validate via R-factor convergence (<5%) .
Q. What strategies address discrepancies between computational and experimental spectroscopic data?
- Approach :
- Compare DFT-calculated (e.g., B3LYP/6-31G*) IR/NMR spectra with experimental data.
- Adjust solvent effects in simulations (e.g., PCM model for DMSO) .
- Case Study : If experimental ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or hydrogen bonding .
Q. How can molecular docking elucidate this compound’s interaction with biological targets (e.g., kinases)?
- Protocol :
- Prepare the ligand: Optimize geometry at the HF/6-31G* level.
- Dock into target active sites (e.g., EGFR kinase) using AutoDock Vina.
- Validate binding poses via MD simulations (RMSD < 2.0 Å) .
- Analysis : Focus on hydrogen bonds with catalytic residues (e.g., Lys745) and hydrophobic interactions with the quinazoline core .
Q. What in vitro assays are suitable for evaluating cytotoxicity, and how should conflicting activity data be interpreted?
- Assays :
- MTT assay (IC₅₀ determination) in cancer cell lines (e.g., HeLa, MCF-7).
- Compare with positive controls (e.g., doxorubicin) .
- Data Contradictions :
- Variability may arise from cell line specificity or assay conditions (e.g., serum concentration).
- Confirm results via flow cytometry (apoptosis markers) .
Data Presentation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
